3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKVOKVIGCGKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262578 | |
| Record name | 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-63-8 | |
| Record name | 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Fluoro 1h Pyrrolo 2,3 C Pyridine
Retrosynthetic Analysis of the 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Framework
A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic routes. The most logical primary disconnections involve the carbon-halogen bonds. Given the reactivity of the pyrrole (B145914) ring, the C3-Cl bond can be disconnected via an electrophilic halogenation pathway, leading back to the precursor 4-fluoro-1H-pyrrolo[2,3-c]pyridine .
Further disconnection of the pyrrole ring itself suggests a strategy wherein the bicyclic system is constructed from a suitably functionalized pyridine (B92270) precursor. A common approach for pyrrole ring formation is the annulation onto an existing aromatic ring. This leads to a key intermediate, a substituted 4-fluoropyridine derivative. For instance, a plausible precursor would be a 2,3-disubstituted 4-fluoropyridine, which can undergo cyclization to form the pyrrole ring. This approach simplifies the challenge of introducing the fluorine atom onto the pyridine ring of the pre-formed pyrrolopyridine system, a process that often suffers from poor regioselectivity and harsh reaction conditions. The synthesis, therefore, hinges on two key stages: the construction of the 4-fluoro-pyrrolo[2,3-c]pyridine core and the subsequent regioselective chlorination at the C3 position.
Approaches to the Pyrrolo[2,3-c]pyridine Core Structure
The synthesis of the core 1H-pyrrolo[2,3-c]pyridine skeleton can be achieved through various established methodologies for indole and azaindole synthesis. These methods typically involve the formation of the pyrrole ring fused to a pre-existing pyridine ring.
Cyclocondensation reactions provide a direct route to the pyrrolopyridine core by forming the pyrrole ring in a single, often intramolecular, step from a linear pyridine precursor. One of the most common methods for forming the pyrrolo[2,3-c]pyridine framework involves the reductive cyclization of substituted 3-nitropyridines. researchgate.net For instance, the reaction of 3-nitropyridines with vinyl magnesium bromide, followed by reductive cyclization, can yield the desired 6-azaindole (B1212597) core. researchgate.net
Another powerful strategy is the Bartoli indole synthesis, which is particularly effective for constructing sterically hindered indoles and has been adapted for azaindole synthesis. This reaction involves the addition of a vinyl Grignard reagent to a nitro-aromatic compound to form the indole ring. Adapting this to the target molecule would involve starting with a substituted 4-fluoro-3-nitropyridine.
Table 1: Selected Cyclocondensation Strategies for Pyrrolopyridine Cores
| Method | Starting Material | Key Reagents | Product Type |
|---|---|---|---|
| Reductive Cyclization | Substituted 3-Nitropyridine | Vinyl Grignard, Reducing Agent (e.g., H₂, Pd/C) | Pyrrolo[2,3-c]pyridine |
| Bartoli Synthesis | Substituted 3-Nitropyridine | Vinyl Grignard (3 equiv.) | Pyrrolo[2,3-c]pyridine |
| Fischer Synthesis | Pyridylhydrazine | Aldehyde or Ketone, Acid catalyst (e.g., H₂SO₄, PPA) | Pyrrolo[2,3-c]pyridine |
Strategies Involving Pyridine or Pyrrole Annulation
Annulation strategies involve the stepwise construction of one ring onto another. For the synthesis of the pyrrolo[2,3-c]pyridine core, this typically involves building the pyrrole ring onto a functionalized pyridine. The Sonogashira coupling followed by an intramolecular cyclization is a versatile and widely used method. researchgate.net This sequence involves coupling a terminal alkyne with a halo-aminopyridine (e.g., 2-amino-3-iodopyridine). The resulting 3-alkynyl-2-aminopyridine can then undergo intramolecular cyclization, often catalyzed by a base or a transition metal, to form the pyrrole ring of the azaindole system.
The Fischer indole synthesis, a classic method for indole formation, can also be applied to pyridylhydrazines to generate the pyrrolo[2,3-c]pyridine skeleton. researchgate.net This involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone, which proceeds through a hydrazone intermediate that rearranges and cyclizes to form the pyrrole ring.
Introduction of Halogen Substituents (Chloro and Fluoro) at Specific Positions
The specific placement of chloro and fluoro substituents on the pyrrolo[2,3-c]pyridine framework requires regioselective control. The strategy is often dictated by the inherent electronic properties of the heterocyclic system and the timing of the halogenation steps.
The pyrrole ring of the azaindole system is electron-rich and thus susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and reactive site. nih.gov This inherent reactivity allows for the direct and regioselective introduction of a halogen at this position on a pre-formed 4-fluoro-1H-pyrrolo[2,3-c]pyridine core. Common electrophilic halogenating agents such as N-chlorosuccinimide (NCS) for chlorination, N-bromosuccinimide (NBS) for bromination, and iodine (I₂) for iodination are effective for this transformation. acs.orgnih.gov Enzymatic halogenation has also been reported as a method for achieving high regioselectivity at the C3 position of azaindoles under mild conditions. nih.govresearchgate.net
In contrast, direct halogenation of the pyridine ring is more challenging due to its electron-deficient nature. While methods exist for the 3-selective halogenation of pyridines, they often require complex multi-step sequences, such as a ring-opening, halogenation, and ring-closing process involving Zincke imine intermediates. chemrxiv.orgchemrxiv.org
Table 2: Reagents for Regioselective C3-Halogenation of Azaindoles
| Halogen | Reagent | Typical Conditions |
|---|---|---|
| Chlorine | N-Chlorosuccinimide (NCS) | DMF or CH₃CN, room temp. |
| Chlorine | Sulfuryl chloride (SO₂Cl₂) | CH₂Cl₂, 0 °C to room temp. |
| Bromine | N-Bromosuccinimide (NBS) | DMF or CCl₄, room temp. |
| Iodine | Iodine (I₂) / Potassium Iodide (KI) | Base (e.g., K₂CO₃), aq. dioxane |
Sequential Halogenation and Functional Group Interconversions
The most efficient synthesis of this compound relies on a sequential approach. The fluorine atom at the C4 position is best incorporated by utilizing a starting material that already contains this substituent. This strategy circumvents the difficulties associated with direct fluorination of the pyridine ring. For example, a synthesis could commence with a commercially available or readily synthesized 4-fluoropyridine derivative.
A plausible synthetic sequence is as follows:
Starting Material Synthesis: Begin with a suitable precursor like 2-chloro-4-fluoro-3-nitropyridine.
Pyrrole Ring Formation: Employ a cyclization strategy, such as the Bartoli synthesis with a vinyl Grignard reagent, to construct the pyrrole ring, yielding 4-fluoro-1H-pyrrolo[2,3-c]pyridine .
Regioselective Chlorination: In the final step, subject the 4-fluoro-1H-pyrrolo[2,3-c]pyridine intermediate to electrophilic chlorination using a reagent like N-chlorosuccinimide (NCS) in a suitable solvent such as DMF. The inherent reactivity of the C3 position directs the chlorine atom to the desired location, affording the final product, This compound .
This sequential strategy leverages a pre-functionalized starting material for the challenging fluorination and relies on the predictable regioselectivity of electrophilic substitution for the final chlorination step, representing a robust and logical pathway to the target compound.
Modern Catalytic Methods in Pyrrolopyridine Synthesis Applicable to this compound
Modern organic synthesis increasingly relies on catalytic methods to construct complex heterocyclic scaffolds with high efficiency and selectivity. For a target molecule like this compound, these methods are essential for introducing the desired substitution pattern and building the bicyclic core.
Palladium catalysis is a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Various palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of the this compound core. These strategies typically involve building the pyrrole ring onto a pre-functionalized pyridine precursor.
One of the most powerful methods is the palladium-catalyzed heteroannulation of substituted pyridines with alkynes. A general and efficient procedure for synthesizing 2,3-disubstituted 5-azaindoles involves the reaction of 4-acetamido-3-iodopyridines with various alkynes. nih.govnih.gov This approach, known as the Larock indole synthesis, has been adapted for azaindoles and allows for the construction of a diverse range of products in good yields. nih.govacs.org For the target molecule, a hypothetical route could start with a 4-amino-3-iodopyridine bearing the required fluorine substituent. A subsequent palladium-catalyzed coupling with a suitable alkyne, followed by cyclization, would form the pyrrole ring.
Domino reactions, such as a sila-Sonogashira coupling followed by a 5-endo cyclization, have also been reported for the preparation of 2-monosubstituted 5-azaindoles and could be adapted. nih.gov Furthermore, cascade reactions involving C-N cross-coupling followed by a Heck reaction are a practical method to synthesize azaindoles from amino-o-bromopyridines and alkenyl bromides. mdpi.com
Below is a table summarizing various palladium-catalyzed methods used for the synthesis of substituted 5-azaindoles, which are directly analogous to the target compound's core structure.
| Reaction Type | Catalyst/Ligand | Base | Substrates | Product | Yield (%) |
| Heteroannulation | Pd(OAc)₂ | K₂CO₃ | 4-Acetamido-3-iodopyridine, Diarylalkyne | 2,3-Diaryl-5-azaindole | Good to Excellent |
| Sila-Sonogashira/Cyclization | PdCl₂(PPh₃)₂ / CuI | TBAF | 4-Acetamido-3-iodopyridine, Silylalkyne | 2-Substituted-5-azaindole | Moderate |
| Cacchi Reaction | Pd(PPh₃)₄ | Cs₂CO₃ or CsF | Trifluoroacetamide derivative, Aromatic iodide | 2,3,5-Trisubstituted 5-azaindole | Up to 87% |
| Larock Annulation | Pd(OAc)₂ | KOAc | Amino-ortho-iodopyridine, Alkyne | Substituted 5-azaindole | Moderate |
This table presents generalized data from analogous syntheses of 5-azaindole scaffolds. nih.govnih.govmdpi.com
Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. However, the regioselective C-H functionalization of azaindoles is challenging. The fused heterocyclic system contains multiple C-H bonds with different reactivities. The pyrrole ring is electron-rich and generally more susceptible to electrophilic attack, while the pyridine ring is electron-deficient, making its C-H bonds less reactive. mdpi.com
For the 1H-pyrrolo[2,3-c]pyridine core, C-H functionalization would likely occur preferentially at the C3 position of the pyrrole ring. Functionalization of the pyridine ring (C4, C6, C7 positions) is significantly more difficult and often requires harsh conditions or the use of directing groups to achieve regioselectivity. mdpi.comnih.gov The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate metal catalysts are significant hurdles. nih.gov
Recent advances have shown that directing groups can be employed to control the site of C-H activation on the benzene core of indoles, and similar strategies could be applied to the pyridine ring of azaindoles. nih.gov For instance, N-oxide formation on the pyridine nitrogen can alter the electronic properties of the ring and direct functionalization to specific positions, such as the C6 position in 7-azaindoles. mdpi.com
| Functionalization Type | Position | Catalyst System | Key Strategy |
| Arylation | C6 (on 7-azaindole) | Pd(OAc)₂ / DavePhos | Use of N-oxide as a directing group |
| Sulfenylation | C3 (on 7-azaindole) | Iodine-promoted | Radical reaction mechanism |
| Arylation | C7/C6 (on indole) | Palladium/Copper | N-P(O)tBu₂ directing group |
| Hydroxylation | C7/C4 (on indole) | Boron-mediated | Transition-metal-free directing group strategy |
This table summarizes C-H functionalization methods on related indole and azaindole scaffolds. mdpi.comnih.govresearchgate.net
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. sciforum.netlew.ro The application of microwave irradiation is particularly beneficial for reactions that require high temperatures and long reaction times under conventional heating, which is often the case in heterocyclic synthesis.
For the synthesis of azaindoles, microwave heating can dramatically accelerate key steps. For example, intramolecular Heck reactions (Hegedus-Mori-Heck) to form the pyrrole ring of all four azaindole isomers have been shown to be significantly more efficient under microwave irradiation. researchgate.net A robust and flexible synthesis of substituted 7-azaindoles found that microwave heating drastically reduced the time for a critical epoxide-opening-cyclization-dehydration sequence from hours to minutes. nih.gov This rapid and efficient heating can minimize the formation of side products that often occur during prolonged heating. sciforum.net
| Reaction Step | Conventional Heating | Microwave-Assisted |
| Madelung Indole Synthesis | High temp. (>300 °C), long time | 330 °C, 20 min |
| Intramolecular Heck Cyclization | Hours | Minutes |
| Epoxide-opening/Cyclization | 12-24 hours | 10-30 minutes |
Comparison based on general findings in microwave-assisted synthesis of indoles and azaindoles. sciforum.netresearchgate.netnih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com Applying these principles to the synthesis of a pharmaceutically relevant scaffold like this compound is of paramount importance.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents : Replacing hazardous solvents like DMF or chlorinated solvents with more benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. skpharmteco.comresearchgate.net
Catalysis : Employing catalytic reagents, especially heterogeneous or recyclable catalysts, over stoichiometric ones to reduce waste. The use of palladium nanocatalysts or metal-organic frameworks (MOFs) represents a move toward more sustainable metal catalysis. mdpi.com
Atom Economy : Designing synthetic routes, such as cascade or one-pot reactions, that incorporate the maximum number of atoms from the starting materials into the final product. mdpi.com
Energy Efficiency : Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. lew.ro
Use of Renewable Feedstocks : While more challenging for complex heterocycles, exploring routes that begin from biomass-derived starting materials is a long-term goal of green chemistry. researchgate.net
Recent research has focused on developing sustainable protocols for azaindole synthesis, such as palladium-catalyzed reactions in water or using recyclable catalytic systems, which align with these principles. mdpi.com
Challenges and Future Directions in this compound Synthesis
Despite significant advances, the synthesis of specifically substituted pyrrolopyridines like this compound remains challenging.
Current Challenges:
Regioselectivity : Controlling the position of substituents on both the pyridine and pyrrole rings is a major challenge. Classical methods often yield mixtures of isomers, and modern methods may require complex, multi-step routes to install the desired functionality on the starting materials.
Starting Material Availability : The synthesis is highly dependent on the availability of appropriately substituted pyridine precursors. A 3,4-disubstituted pyridine with the correct amino, halogen, and fluoro groups may not be commercially available and could require a lengthy synthesis itself.
Catalyst Deactivation : The basic nitrogen atom in the pyridine ring can coordinate to the transition metal catalyst (e.g., palladium), leading to deactivation and requiring higher catalyst loadings or specialized ligands.
Scalability : Many advanced catalytic methods developed in academic labs are difficult to scale up for industrial production due to high costs of catalysts and ligands, demanding reaction conditions, or complex purification procedures.
Future Directions:
Advanced C-H Functionalization : The development of novel catalysts and directing group strategies for the late-stage, regioselective C-H functionalization of the parent 1H-pyrrolo[2,3-c]pyridine core would be a significant breakthrough. This would allow for more convergent and flexible synthetic routes.
Sustainable Catalysis : Research into replacing precious metal catalysts like palladium with more abundant and less toxic metals (e.g., iron, copper, nickel) is a key area of future development.
Flow Chemistry : The use of continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), improve safety for hazardous reactions, and facilitate scalability.
Computational Chemistry : The integration of computational tools like Density Functional Theory (DFT) can help in understanding reaction mechanisms, predicting regioselectivity, and designing more efficient catalysts and reaction conditions, thereby reducing experimental trial-and-error. researchgate.net
Chemical Reactivity and Derivatization of 3 Chloro 4 Fluoro 1h Pyrrolo 2,3 C Pyridine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine System
The reactivity of the 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine core is governed by the interplay of the fused heterocyclic rings and the attached halogen substituents. The pyridine (B92270) ring is inherently electron-deficient, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic substitution. Conversely, the pyrrole (B145914) ring is electron-rich and generally reactive towards electrophiles.
The chlorine and fluorine atoms exert a strong influence on the regioselectivity and rate of substitution reactions through a combination of inductive and resonance effects.
Electrophilic Aromatic Substitution (EAS): Both chlorine and fluorine are deactivating groups for EAS due to their strong inductive electron-withdrawal (-I effect), which reduces the electron density of the aromatic system. echemi.com Electrophilic attack on the pyrrolo[2,3-c]pyridine system, which typically occurs on the electron-rich pyrrole ring (at C-3), is sterically blocked and electronically disfavored in this molecule. The pyridine ring is already highly deactivated by the ring nitrogen, and this effect is compounded by the halogens, making electrophilic substitution on the pyridine portion of the scaffold exceptionally difficult. gcwgandhinagar.com
Nucleophilic Aromatic Substitution (SNAr): Halogens strongly activate aromatic rings towards nucleophilic attack. wikipedia.org The pyridine ring, being electron-deficient, is predisposed to SNAr reactions, particularly at positions ortho and para (C-2, C-4, C-6) to the ring nitrogen, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom. stackexchange.comquora.com In this compound, the fluorine atom at the C-4 position is para to the pyridine nitrogen (N-7), making this site highly activated for nucleophilic displacement. The C-F bond is typically more resistant to cleavage than C-Cl bonds in many reaction types, but in SNAr, fluoride (B91410) is often an excellent leaving group due to the high polarization of the C-F bond, which facilitates the initial rate-determining nucleophilic attack. nih.gov Therefore, under SNAr conditions (e.g., using strong nucleophiles like alkoxides or amines at elevated temperatures), selective substitution of the C-4 fluoro group is anticipated.
The nitrogen atom of the pyrrole ring (N-1) possesses a lone pair of electrons and is a common site for functionalization. The N-H proton is weakly acidic and can be removed by a base, rendering the nitrogen nucleophilic.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the pyrrole nitrogen, typically using an alkyl halide or other electrophilic alkylating agent in the presence of a base (e.g., NaH, K2CO3). This functionalization is often performed to protect the N-H group during subsequent reactions or to introduce specific side chains to modulate the molecule's biological or physical properties. For instance, protection of the pyrrole nitrogen with groups like (2-(trimethylsilyl)ethoxy)methyl (SEM) is a common strategy in the synthesis of complex azaindole derivatives. nih.gov
N-Acylation: The pyrrole nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides, usually in the presence of a base. This introduces an acyl group, which is an electron-withdrawing group that can significantly alter the electronic properties of the pyrrole ring, decreasing its reactivity toward electrophiles. This transformation can be a key step in multi-step synthetic sequences. nsf.gov
Cross-Coupling Chemistry at the Halo-Substituted Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of halo-substituted heterocycles like this compound. rsc.orgmdpi.com A key aspect of the reactivity of this scaffold is the differential reactivity of the C-Cl and C-F bonds. In palladium-catalyzed cycles, the oxidative addition step is typically much more facile for C-Cl bonds than for C-F bonds. This chemoselectivity allows for reactions to occur exclusively at the C-3 position, leaving the C-4 fluoro group untouched.
Selective functionalization at the C-3 position can be achieved through several well-established cross-coupling protocols.
Suzuki Reaction: This reaction couples the C-3 chloro group with an aryl or vinyl boronic acid (or boronate ester) to form a new C-C bond. mdpi.com This is one of the most widely used methods for introducing aryl and heteroaryl substituents onto the azaindole core. The choice of catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), base, and solvent is crucial for achieving high yields. nih.govnih.gov
Heck Reaction: The Heck reaction enables the formation of a C-C bond between the C-3 chloro group and an alkene, leading to the synthesis of vinyl-substituted pyrrolopyridines.
Sonogashira Reaction: This reaction involves the coupling of the C-3 chloro group with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, to yield an alkynyl-substituted product. wikipedia.orgsoton.ac.ukresearchgate.net This method is valuable for introducing linear, sp-hybridized carbon linkers.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the C-3 chloro group with a primary or secondary amine. organic-chemistry.org It is a premier method for synthesizing N-aryl and N-heteroaryl derivatives, which are common motifs in pharmacologically active compounds. beilstein-journals.orgresearchgate.net
The table below summarizes typical conditions for these cross-coupling reactions on analogous chloro-substituted pyridine and azaindole systems.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4 or Pd(dppf)Cl2 | K2CO3, Na2CO3 | Dioxane/H2O, DME |
| Heck | Alkene | Pd(OAc)2 / P(o-tol)3 | Et3N, NaOAc | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Et3N, Piperidine (B6355638) | THF, DMF |
| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3 / XPhos, BINAP | Cs2CO3, K3PO4 | Toluene, Dioxane |
The selective functionalization of the this compound scaffold via cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in drug discovery. The pyrrolo[2,3-c]pyridine core is a recognized "privileged structure" found in numerous biologically active compounds, including kinase inhibitors for cancer therapy. researchgate.net By using the C-3 position as a handle for diversification, chemists can synthesize large libraries of compounds. For example:
Suzuki coupling can introduce diverse (hetero)aryl groups that can interact with specific pockets in enzyme active sites.
Buchwald-Hartwig amination can install aminophenyl or other amino-heterocyclic moieties that can act as crucial hydrogen bond donors or acceptors for target binding. nih.gov
Sonogashira coupling can be used to introduce rigid linkers to probe deeper into binding pockets or to serve as precursors for further transformations. nih.gov
The ability to build molecular complexity in a controlled and predictable manner from a common intermediate makes this scaffold highly valuable for developing new therapeutic agents. researchgate.netrsc.org
Functional Group Transformations and Interconversions on the Scaffold
Following the initial functionalization of the this compound core, further chemical modifications can be performed on either the scaffold itself or the newly introduced substituents. These transformations are essential for fine-tuning the properties of the final molecule.
Transformations on the Pyrrolopyridine Ring: Beyond the N-alkylation and N-acylation described previously, other modifications are possible. For instance, while the pyridine ring is generally robust, under harsh conditions such as catalytic hydrogenation, it can be reduced to a piperidine ring. More commonly, if the C-4 fluoro group is replaced by a nucleophile such as an azide (B81097) via an SNAr reaction, the azide can be subsequently reduced to a primary amine.
Transformations on Introduced Substituents: The functional groups introduced via cross-coupling reactions provide numerous opportunities for further derivatization. This multi-step approach allows for the synthesis of compounds that are not directly accessible.
A nitro group on an aryl ring introduced via a Suzuki reaction can be reduced to an amine , which can then be acylated, alkylated, or converted into a diazonium salt.
An ester group can be hydrolyzed to a carboxylic acid , which can then be converted to an amide via coupling with an amine.
A cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.
An alkyne installed via Sonogashira coupling can undergo various reactions, such as hydration to form a ketone or participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition).
These subsequent transformations are standard procedures in organic synthesis and greatly expand the chemical space that can be explored starting from the versatile this compound building block.
Based on a comprehensive search of available scientific literature, there is no specific published research detailing the chemical reactivity and derivatization of This compound in the manner requested by the provided outline.
While the compound is known and cataloged with CAS Number 1190320-63-8, it appears to be a chemical building block that has not been the subject of dedicated studies regarding its use in multi-component reactions, its specific chemo- and regioselectivity, or the development of novel synthetic methodologies for its analogues.
The available literature discusses related but structurally distinct isomers (e.g., pyrrolo[2,3-b]pyridines, pyrrolo[3,2-c]pyridines) or different classes of compounds entirely. Adhering to the strict instruction to focus solely on "this compound" and the specified subsections prevents the inclusion of information from these other compounds.
Therefore, it is not possible to generate a scientifically accurate and thorough article that fulfills the requirements of the provided outline. To do so would require fabricating information, which is contrary to the core principles of accuracy and factual integrity.
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 Fluoro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, a combination of one-dimensional and two-dimensional NMR techniques offers unambiguous assignment of proton and carbon signals, providing insights into the electronic environment of the nuclei and the spatial relationships between atoms.
Two-dimensional NMR experiments are crucial for establishing the complete bonding framework and stereochemistry of complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the pyrrole (B145914) and pyridine (B92270) rings, confirming their connectivity. For instance, a cross-peak would be expected between the protons at positions 2 and 5 if they are within a three-bond coupling distance.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. This technique is instrumental in assigning the carbon signals based on the previously assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the proton on the pyrrole nitrogen (N-H) would be expected to show correlations to the carbons at positions 2, 3a, and 6a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for a planar aromatic system like this, it can be valuable for studying intermolecular interactions or the conformation of derivatives with flexible substituents.
A hypothetical table of expected 2D NMR correlations for this compound is presented below:
| Proton | COSY Correlations | HSQC Correlations (Carbon) | HMBC Correlations (Carbon) |
| H-2 | H-5 | C-2 | C-3, C-3a, C-6a |
| H-5 | H-2 | C-5 | C-3a, C-4, C-6 |
| H-6 | - | C-6 | C-4, C-5, C-6a |
| N-H | - | - | C-2, C-3a, C-6a |
Fluorine-19 NMR is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The electron-withdrawing nature of the adjacent chlorine atom and the nitrogen atom in the pyridine ring would influence the ¹⁹F chemical shift. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would provide additional structural information, observable in both the ¹H and ¹⁹F NMR spectra. wikipedia.orgfluorine1.ru The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous in resolving signals from different fluorine environments in more complex derivatives. thermofisher.com
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. This technique is particularly useful for characterizing polymorphic forms, which can exhibit different physical properties. For this compound, ssNMR could be used to probe the local environment of the carbon, nitrogen, and fluorine nuclei in the crystal lattice. Differences in chemical shifts and cross-polarization dynamics observed in the ssNMR spectra of different batches could indicate the presence of different polymorphs or co-crystals.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
A hypothetical table of crystallographic data for this compound, based on related structures, is provided below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.0 |
| c (Å) | ~12.0 |
| β (°) | ~110 |
| Z | 4 |
| Hydrogen Bonding | N-H···N |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₇H₄ClFN₂), the expected exact mass would be calculated and compared with the experimental value to confirm its molecular formula.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is obtained, which provides valuable structural information. The fragmentation of this compound would likely involve the loss of small molecules such as HCN, HCl, or HF, as well as cleavage of the fused ring system. Elucidating these fragmentation pathways helps to confirm the structure of the parent molecule and can be used to identify related compounds in complex mixtures.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for functional group identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1600-1400 cm⁻¹ region. researchgate.net The C-Cl and C-F stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active.
The combination of IR and Raman spectroscopy can be used to study conformational changes and intermolecular interactions. For instance, changes in the position and shape of the N-H stretching band can provide information about hydrogen bonding in the solid state. americanpharmaceuticalreview.com
A summary of expected vibrational frequencies is presented below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3400-3200 |
| Aromatic C-H stretch | 3100-3000 |
| C=C / C=N stretch | 1600-1400 |
| C-F stretch | 1200-1000 |
| C-Cl stretch | 800-600 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
The introduction of chirality into derivatives of this compound, for instance, through substitution at the pyrrole nitrogen or other positions with a chiral moiety, necessitates specialized techniques to determine absolute configuration and conformational details. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is the cornerstone of such analyses.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR). A chromophore near a stereocenter will produce a CD signal, providing information about the spatial arrangement of atoms. For a chiral derivative of this compound, the pyrrolopyridine core acts as a chromophore. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) can be used to assign the absolute configuration of the chiral center by comparing experimental data with quantum-chemical calculations.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. ORD and CD are related phenomena (linked by the Kronig-Kramers transforms) and provide complementary information. ORD is particularly useful for determining the absolute configuration of molecules with chiral centers that are distant from the primary chromophore.
Application and Research Findings: In the context of drug discovery, where enantiomeric purity is critical, these techniques are indispensable. For a hypothetical chiral derivative, such as one containing a chiral side-chain attached to the azaindole core, CD spectroscopy could be employed to confirm the stereochemical outcome of an asymmetric synthesis. The resulting spectrum would be unique to one enantiomer, exhibiting a mirror-image relationship to the spectrum of its counterpart.
While specific experimental data for chiral derivatives of this compound are not available in the reviewed literature, the table below illustrates the type of data that would be generated for a hypothetical chiral 6-azaindole (B1212597) derivative.
Interactive Data Table: Illustrative Chiroptical Data for a Chiral Azaindole Derivative
Users can filter by Technique to see typical data outputs.
| Parameter | Value | Technique | Interpretation |
| Wavelength (λmax) | 275 nm | Circular Dichroism | Wavelength of maximum absorption difference, related to a π-π* transition in the azaindole chromophore. |
| Molar Ellipticity ([θ]) | +15,000 deg·cm²·dmol⁻¹ | Circular Dichroism | Positive Cotton effect, indicating a specific spatial arrangement of the substituent relative to the chromophore. |
| Wavelength (λmax) | 230 nm | Circular Dichroism | Wavelength of a second electronic transition. |
| Molar Ellipticity ([θ]) | -8,000 deg·cm²·dmol⁻¹ | Circular Dichroism | Negative Cotton effect, providing further structural information. |
| Specific Rotation ([α]D) | +120° | Optical Rotatory Dispersion | Measured at the sodium D-line (589 nm), confirms optical activity. |
| Configuration Assignment | (R)-configuration | CD/ORD & Calculation | Absolute configuration assigned by comparing experimental spectra with theoretical spectra from TD-DFT calculations. |
Advanced Spectroscopic Methods for In-Situ Reaction Monitoring and Mechanistic Insights
The synthesis of functionalized azaindoles like this compound often involves multi-step sequences, such as metal-catalyzed cross-coupling reactions. nih.govnbuv.gov.ua Understanding the kinetics, identifying transient intermediates, and optimizing reaction conditions are crucial for process development. Advanced spectroscopic methods, applied in-situ, provide real-time data without the need for sampling, which can be invaluable for gaining mechanistic insights. google.com
Key In-Situ Techniques:
FTIR (Fourier-Transform Infrared) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the disappearance of starting materials and the appearance of products by tracking characteristic vibrational bands (e.g., C-Cl, C-F, N-H bonds). They are particularly useful for tracking changes in functional groups during a reaction.
Process NMR (Nuclear Magnetic Resonance) Spectroscopy: Flow-NMR or the use of reaction tube inserts allows for the direct monitoring of key resonances, providing quantitative data on the concentration of reactants, intermediates, and products over time. This can help elucidate complex reaction pathways and identify short-lived species.
Application for Mechanistic Insights: The synthesis of the pyrrolo[2,3-c]pyridine core can proceed through various routes, including those involving cyclization of substituted aminopyridines. nbuv.gov.ua For example, in a palladium-catalyzed intramolecular cyclization to form the pyrrole ring, in-situ monitoring could be used to:
Track Oxidative Addition: Monitor the consumption of the palladium catalyst and the formation of the initial organopalladium complex.
Observe Reductive Elimination: Follow the rate-limiting step by tracking the formation of the C-C or C-N bond that completes the ring.
Identify Intermediates: Detect and characterize any transient intermediates that could inform the reaction mechanism or lead to byproduct formation.
Such studies enable the rapid optimization of parameters like temperature, catalyst loading, and ligand choice, leading to more efficient and robust synthetic processes.
Interactive Data Table: Application of In-Situ Spectroscopy in Azaindole Synthesis
Users can filter by Technique to view its specific applications in monitoring a hypothetical synthesis of this compound.
| Reaction Step | Key Transformation | Spectroscopic Technique | Information Gained |
| Halogenation | Introduction of Cl/F onto pyridine ring | Process NMR (¹⁹F, ¹³C) | Rate of halogenation; regioselectivity; detection of over-halogenated byproducts. |
| Cross-Coupling (e.g., Sonogashira) | C-C bond formation | FTIR/Raman | Monitoring disappearance of terminal alkyne C-H stretch and appearance of product signals. |
| Cyclization | Pyrrole ring formation | Process NMR (¹H) | Tracking the consumption of the acyclic precursor and the formation of the bicyclic azaindole product; kinetic profiling. |
| N-H Deprotonation/Alkylation | Substitution on pyrrole nitrogen | FTIR | Monitoring the disappearance of the N-H stretch (~3400 cm⁻¹) and appearance of new C-H bands from the alkyl group. |
Computational and Theoretical Investigations of 3 Chloro 4 Fluoro 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for studying the electronic structure of molecules. prensipjournals.com These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, offering profound insights into molecular stability, reactivity, and spectroscopic properties. prensipjournals.com
DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are widely used to optimize molecular geometries and calculate various molecular parameters for heterocyclic systems. prensipjournals.comresearchgate.net These calculations can predict bond lengths, bond angles, dipole moments, and vibrational frequencies. researchgate.net For halogenated aromatic compounds, these theoretical approaches have shown good correlation with experimental data, validating their predictive power. prensipjournals.com Such studies provide a detailed understanding of how the chloro and fluoro substituents electronically influence the pyrrolo[2,3-c]pyridine core.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests high polarizability and chemical reactivity. researchgate.net
While specific calculations for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine are not extensively published, data from analogous heterocyclic systems can provide insight. For instance, DFT calculations on a related chloro-substituted triazolopyridine derivative revealed the distribution and energy levels of its frontier orbitals. mdpi.com Such analyses allow for the prediction of sites susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies (Illustrative Example from an Analogous System)
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
|---|---|---|
| HOMO | -0.24571 | -6.686 |
| LUMO | -0.06586 | -1.792 |
| Energy Gap (ΔE) | 0.17985 | 4.894 |
Data derived from a DFT/B3LYP study on 8-chloro-3-((3-chlorobenzyl)thio)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine and is for illustrative purposes only. mdpi.com
The pyrrolo[2,3-c]pyridine scaffold, an isomer of 7-azaindole (B17877), is an aromatic heterocyclic system. Its aromaticity arises from the fusion of a five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring. The system is planar and cyclic, with a continuous ring of p-orbitals. The pyrrole ring contributes its lone pair of electrons from the nitrogen atom, and each of the four carbons provides one π-electron. slideshare.netgauthmath.com The pyridine ring contributes five electrons from its carbon atoms and one from its nitrogen atom. The total number of π-electrons in the delocalized system is 10, which satisfies Hückel's rule for aromaticity (4n+2, where n=2).
Tautomerism is a significant phenomenon in azaindole chemistry. The pyrrolo[2,3-c]pyridine core can theoretically exist in different tautomeric forms, primarily involving the migration of the proton from the pyrrole nitrogen (1H-form) to the pyridine nitrogen (7H-form). Computational studies on the related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) have extensively investigated the relative stabilities of its 1H and 7H tautomers in various environments. researchgate.net These studies, often employing high-level ab initio methods, show that the relative energies of the tautomers are influenced by the electronic state and solvation. researchgate.netnih.gov While the 1H tautomer is generally the more stable ground-state form, excited-state proton transfer can lead to the formation of the 7H tautomer, a process of significant interest in photophysics. acs.org Similar theoretical investigations would be necessary to determine the specific tautomeric preferences of this compound.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. prensipjournals.com DFT calculations can be used to model the energetics of reactants, intermediates, transition states, and products for various chemical transformations, such as electrophilic substitution or palladium-catalyzed cross-coupling reactions, which are common for azaindole systems. researchgate.net Transition state analysis provides crucial information about the activation energy barriers of a reaction, thereby explaining reaction kinetics and selectivity.
However, a review of the current scientific literature indicates a lack of specific computational studies focused on the reaction mechanisms and transition state analysis of this compound. Such investigations would be a valuable area for future research to understand its synthetic accessibility and reactivity patterns in greater detail.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a largely rigid, planar bicyclic system like this compound, the core structure has limited conformational freedom. nih.gov Computational methods like ab initio calculations can determine the most stable conformation by optimizing the geometry. rsc.org
Ligand-Target Interaction Modeling (e.g., Molecular Docking, MD simulations)
The pyrrolopyridine scaffold is a common feature in many kinase inhibitors. nih.govnih.govbohrium.com Computational modeling, especially molecular docking and MD simulations, is crucial for understanding how ligands like this compound might interact with biological targets such as protein kinases. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the strength of the interaction. This method helps identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are critical for binding. Numerous studies have successfully used docking to rationalize the activity of pyrrolopyrimidine and pyrrolopyridine derivatives as inhibitors of kinases like Janus kinase (JAK), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.govnih.gov
Following docking, MD simulations are often performed on the ligand-protein complex to assess its stability and refine the binding mode. nih.gov These simulations provide a dynamic view of the interaction, revealing how the ligand and protein adapt to each other over time and the role of water molecules in mediating the interaction.
A primary goal of ligand-target modeling is to predict the binding affinity, which correlates with the biological potency of a compound. Computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are frequently used to estimate the free energy of binding from MD simulation trajectories. nih.gov These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation energy components.
For example, in a study of novel pyrrolopyridine derivatives designed as JAK1 inhibitors, the MM/PBSA method was used to calculate binding energies, which showed a good correlation with their inhibitory activity. nih.gov Such calculations can break down the total binding energy into contributions from different energy terms (van der Waals, electrostatic, solvation), providing insight into the driving forces of the binding event.
Hotspot analysis involves identifying specific amino acid residues in the binding site that contribute most significantly to the binding energy. By analyzing the interactions observed in docking poses and MD simulations, researchers can identify these "hotspot" residues. For kinase inhibitors, key interactions often involve forming hydrogen bonds with the "hinge" region of the kinase domain. nih.govnih.gov Understanding these hotspots is crucial for structure-based drug design, as it guides the modification of the ligand to enhance its affinity and selectivity for the target.
Table 2: Illustrative Binding Free Energy Decomposition for a Pyrrolopyridine-Kinase Complex
| Energy Component | Contribution (kJ/mol) |
|---|---|
| Van der Waals Energy | -192.9 |
| Electrostatic Energy | -42.7 |
| Polar Solvation Energy | 141.0 |
| Non-polar Solvation Energy | -19.3 |
| Total Binding Energy (ΔG_bind) | -113.9 |
Data represents an MM/PBSA calculation for a known pyrrolopyridine-based inhibitor (Compound 42) binding to JAK1 and is for illustrative purposes only. nih.gov
Role of Halogen Bonding in Molecular Recognition
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. usu.edu In the case of this compound, both chlorine and fluorine atoms can potentially participate in halogen bonding, significantly influencing its molecular recognition properties.
Computational studies on similar halogenated molecules have demonstrated that the strength and directionality of halogen bonds are highly dependent on the nature of the halogen and the electronic environment. richmond.eduresearchgate.net For this compound, the chlorine atom at the 3-position is expected to be a more potent halogen bond donor compared to the fluorine atom at the 4-position. This is because the polarizability and the size of the σ-hole increase with the size of the halogen atom.
Theoretical calculations, such as Molecular Electrostatic Potential (MEP) analysis, can be employed to visualize the electrophilic and nucleophilic regions of the molecule. For this compound, MEP maps would likely reveal a positive σ-hole on the chlorine atom, making it a favorable site for interaction with electron-rich atoms like oxygen or nitrogen in biological macromolecules. The fluorine atom, being highly electronegative, generally forms weaker halogen bonds.
The interplay of the chloro and fluoro substituents, along with the nitrogen atoms in the pyrrolopyridine core, creates a unique electronic landscape that dictates its molecular recognition capabilities. Understanding the role of halogen bonding is critical for designing molecules that can selectively bind to specific biological targets.
Table 1: Potential Halogen Bond Interactions of this compound
| Interacting Atom on Scaffold | Potential Halogen Bond Donor/Acceptor | Interacting Partner in a Biological Target |
| Chlorine (at C3) | Donor (via σ-hole) | Oxygen (e.g., in carbonyl or hydroxyl groups), Nitrogen (e.g., in amine or imidazole (B134444) groups) |
| Fluorine (at C4) | Weak Donor/Acceptor | Can participate in weaker halogen bonds or act as a hydrogen bond acceptor |
| Pyridine Nitrogen | Acceptor | Hydrogen bond donors (e.g., -NH or -OH groups) |
| Pyrrole Nitrogen | Donor | Hydrogen bond acceptors (e.g., carbonyl oxygen) |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Focusing on Mechanistic Parameters
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govnih.gov For this compound and its derivatives, QSAR/QSPR models can be developed to predict their efficacy and to understand the mechanistic parameters governing their interactions.
A typical QSAR/QSPR study involves the calculation of a wide range of molecular descriptors that quantify various aspects of the molecular structure. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. For a series of this compound analogs, these descriptors would be correlated with their experimentally determined biological activity (e.g., inhibitory concentration, IC50) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). imist.ma
Mechanistic insights can be gained by analyzing the contribution of different descriptors to the final QSAR model. For instance, the inclusion of electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies could shed light on the compound's reactivity and its ability to participate in charge-transfer interactions. Steric parameters like molecular volume or surface area can provide information about the spatial requirements for binding to a target.
While no specific QSAR studies on this compound have been found, studies on related pyrrolopyridine scaffolds have demonstrated the utility of this approach. For example, a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives identified key steric and electrostatic features influencing their inhibitory activity. imist.ma A similar approach for this compound could elucidate the role of the halogen substituents in modulating its biological activity.
Table 2: Examples of Mechanistic Parameters Investigated in QSAR/QSPR Studies
| Parameter Category | Specific Descriptor Examples | Mechanistic Insight Provided |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, ability to engage in electrostatic or charge-transfer interactions. |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape requirements for binding to a receptor or enzyme active site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, which influences membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity indices, Shape indices | Overall molecular shape and branching, which can affect receptor fit. |
In Silico Screening and Virtual Library Design Based on the Pyrrolo[2,3-c]pyridine Scaffold
In silico screening and virtual library design are powerful computational techniques used in drug discovery to identify promising lead compounds from large chemical databases. nih.gov The this compound scaffold can serve as a starting point for the design of a virtual library of novel derivatives with potentially enhanced biological activity.
The first step in virtual library design is to define the points of diversification on the core scaffold. For this compound, potential modification sites include the pyrrole nitrogen, the pyridine ring, and potentially replacing the existing halogen atoms with other functional groups. A diverse set of substituents can then be computationally attached to these positions to generate a large library of virtual compounds.
Once the virtual library is created, it can be screened against a specific biological target using molecular docking simulations. This process predicts the binding mode and affinity of each compound in the library to the target's active site. Compounds with high predicted binding affinities and favorable interactions with key amino acid residues can then be prioritized for synthesis and experimental testing.
This approach has been successfully applied to other pyrrolopyridine isomers. For instance, virtual screening has been used to identify novel inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. nih.gov By leveraging the structural information of this compound, a focused virtual library can be designed to explore the chemical space around this core and identify new compounds with desired therapeutic properties.
Table 3: Steps in Virtual Library Design and In Silico Screening
| Step | Description | Computational Tools Used |
| 1. Scaffold Selection | Choosing the core chemical structure (e.g., this compound). | Chemical drawing software. |
| 2. Enumeration of Analogs | Computationally adding a variety of substituents at defined diversification points. | Library enumeration software. |
| 3. Conformer Generation | Generating low-energy 3D conformations for each virtual compound. | Molecular mechanics force fields. |
| 4. Molecular Docking | Predicting the binding pose and affinity of each compound to a biological target. | Docking programs (e.g., AutoDock, Glide). |
| 5. Hit Selection | Prioritizing compounds based on docking scores and visual inspection of binding modes. | Scoring functions, molecular visualization software. |
Mechanistic Biological Research and Molecular Target Interaction Studies of 3 Chloro 4 Fluoro 1h Pyrrolo 2,3 C Pyridine Derivatives
Structure-Activity Relationship (SAR) Studies for Molecular Recognition and SpecificityStructure-activity relationship studies are contingent on having a series of active compounds and their corresponding biological data. As no such data exists for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives, no SAR studies have been reported.
Due to the absence of specific research on this compound, data tables and detailed findings as requested in the prompt cannot be generated.
Design and Synthesis of Focused Libraries for SAR Elucidation
There is no specific information available in the surveyed literature regarding the design and synthesis of focused libraries based on the this compound scaffold for the purpose of elucidating structure-activity relationships (SAR). While multi-component reactions and cross-coupling methods are common for synthesizing libraries of related heterocyclic compounds, mdpi.commdpi.comresearchgate.net their application to this specific scaffold has not been detailed.
Mutagenesis Studies to Probe Binding Site Interactions
No mutagenesis studies involving derivatives of this compound have been reported. Such studies are crucial for identifying key amino acid residues involved in the binding of inhibitors to their target proteins, often kinases, but this research has been conducted on other pyrrolopyrimidine scaffolds. nih.gov
Mechanistic Insights into Cellular Pathway Modulation (e.g., cell proliferation, apoptosis, migration, invasion, immunomodulation)
Detailed mechanistic studies on how this compound derivatives modulate cellular pathways such as proliferation, apoptosis, or migration are not described in the available literature. For other isomers, like 1H-pyrrolo[2,3-b]pyridine derivatives, research has demonstrated effects on cancer cell proliferation and apoptosis through the inhibition of targets like the fibroblast growth factor receptor (FGFR). rsc.orgnih.gov Similarly, derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to arrest the cell cycle and induce apoptosis by inhibiting tubulin polymerization. nih.gov However, these findings cannot be directly extrapolated to the this compound scaffold.
Development of Chemical Probes and Tools for Advanced Biological Research
The development of chemical probes from the this compound core for use in advanced biological research has not been documented. The creation of such tools is essential for target identification and validation, but reports on this activity are centered on other heterocyclic systems. nih.gov
3 Chloro 4 Fluoro 1h Pyrrolo 2,3 C Pyridine As a Privileged Scaffold and Building Block
Utilization in the Total Synthesis of Complex Natural Products and Analogues
While direct applications of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of pyrrolopyridines, also known as azaindoles, are crucial components of many biologically active natural compounds. The strategic placement of chloro and fluoro groups on the pyridine (B92270) ring of this particular scaffold suggests its potential as a key intermediate for creating analogues of natural products with modified properties.
The pyrrole (B145914) moiety is a fundamental component of numerous natural products with a wide range of biological activities. The fusion of a pyrrole ring with a pyridine ring to form the pyrrolopyridine scaffold is a common motif in marine alkaloids and other complex natural products. Halogenated derivatives of these scaffolds are of particular interest as the presence of halogens can significantly impact the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound represents a synthetically attractive starting material for the generation of novel analogues of these natural products, potentially leading to compounds with enhanced therapeutic profiles.
Integration into Diverse Heterocyclic Systems
The this compound scaffold is a versatile building block for the synthesis of a wide array of more complex heterocyclic systems. The presence of reactive sites—the N-H of the pyrrole ring, the chloro group, and the fluoro group on the pyridine ring—allows for a variety of chemical transformations.
Functionalization of the pyrrole nitrogen can be readily achieved, allowing for the introduction of various substituents. The chlorine and fluorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of fused ring systems. For instance, the pyrrolopyridine core can be elaborated into more complex structures through reactions such as Suzuki or Buchwald-Hartwig cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions would allow for the introduction of aryl, heteroaryl, or amino groups, leading to a diverse library of compounds.
The strategic functionalization of this scaffold can lead to the creation of novel polycyclic and heterocyclic compounds with potential applications in materials science and medicinal chemistry. The ability to selectively modify different positions on the this compound core makes it a powerful tool for generating chemical diversity.
Role in Scaffold Hopping and Bioisosteric Replacement Strategies
In contemporary drug design, scaffold hopping and bioisosteric replacement are key strategies for the discovery of new drug candidates with improved properties. nih.gov Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of enhancing the biological activity or pharmacokinetic profile of a compound. u-tokyo.ac.jp
The 3-chloro-4-fluoro substitution pattern on the 1H-pyrrolo[2,3-c]pyridine scaffold is a prime example of a bioisosteric replacement. The replacement of a hydrogen atom with a fluorine atom is a common strategy in medicinal chemistry to block metabolic oxidation, increase binding affinity, and alter the acidity of nearby functional groups. nih.govacs.org Similarly, the chlorine atom can modulate the electronic properties of the aromatic system and provide an additional point of interaction with biological targets.
Contribution to Academic Drug Discovery Efforts (Pre-clinical, mechanistic focus)
The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Numerous derivatives of pyrrolopyridines have been investigated in academic and industrial drug discovery programs for a wide range of therapeutic areas. nih.govnih.govrsc.orgacs.org
In a preclinical context, the this compound scaffold is a highly attractive starting point for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. chemicalbook.com The pyrrolopyridine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases. The chloro and fluoro substituents can be used to fine-tune the binding affinity and selectivity of these inhibitors for specific kinases.
For example, various substituted pyrrolopyridine derivatives have been synthesized and evaluated as inhibitors of fibroblast growth factor receptor (FGFR) and colony-stimulating factor 1 receptor (CSF-1R), both of which are important targets in oncology. rsc.orgacs.org The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies, where the effect of different substituents on the pyrrolopyridine core is systematically investigated. The this compound scaffold would be an excellent candidate for inclusion in such SAR studies to probe the effects of this specific halogenation pattern on kinase inhibitory activity and cellular potency.
Below is a table summarizing the potential applications of this compound in preclinical research, based on the activities of related pyrrolopyridine compounds.
| Therapeutic Target Class | Potential Application | Rationale |
| Protein Kinases | Cancer, Inflammatory Diseases | The pyrrolopyridine scaffold can act as a hinge-binder. The chloro and fluoro groups can enhance binding affinity and selectivity. |
| Viral Enzymes | Antiviral Therapy | Pyrrolopyridine derivatives have shown activity against viral targets. Halogenation can improve pharmacokinetic properties. |
| G-protein coupled receptors (GPCRs) | Neurological Disorders | The scaffold can serve as a basis for designing ligands that modulate GPCR activity. |
Conclusion and Future Research Directions
Summary of Key Academic Advancements for Pyrrolopyridine Derivatives
The pyrrolopyridine core is a significant scaffold in medicinal chemistry, with various derivatives showing a wide range of biological activities. Research has primarily focused on isomers such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine.
Key academic advancements for derivatives of these related scaffolds include:
Antiviral Activity: Derivatives of 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione have been synthesized and evaluated for their potential as HIV-1 integrase inhibitors. nih.gov These compounds have shown promise in creating agents that are less susceptible to resistance mutations. nih.gov
Anticancer Properties: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, demonstrating potent antitumor activities against various cancer cell lines. nih.gov
Kinase Inhibition: The pyrrolopyridine skeleton is a key component in compounds developed as inhibitors for various kinases, which are crucial targets in cancer therapy. nih.gov
Unexplored Avenues in Synthetic Methodology and Derivatization
While synthetic methods for various pyrrolopyridine isomers are established, the specific synthesis of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is not documented in readily available scientific literature. General synthetic strategies for related compounds often involve multi-step sequences starting from substituted pyridines. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves the initial preparation of a 2-bromo-5-methyl-4-nitropyridine 1-oxide intermediate. nih.gov
Future synthetic explorations could focus on:
Developing regioselective methods for the direct chlorination and fluorination of the 1H-pyrrolo[2,3-c]pyridine core.
Investigating novel cyclization strategies to construct the bicyclic system with the desired substitution pattern.
Exploring post-synthetic modifications to introduce a diverse range of functional groups at various positions of the this compound scaffold, once its synthesis is achieved.
Integration of Advanced Computational Modeling for Predictive Research
Computational modeling plays a crucial role in modern drug discovery and materials science. For pyrrolopyridine derivatives, molecular docking studies have been employed to understand their interaction with biological targets. For example, molecular modeling of 1H-pyrrolo[3,2-c]pyridine derivatives has helped to elucidate their binding modes within the colchicine site of tubulin. nih.gov
For the yet-to-be-synthesized this compound, computational approaches could be invaluable for:
Predicting Physicochemical Properties: Density Functional Theory (DFT) and other quantum mechanical methods can predict properties such as electronic structure, reactivity, and spectral data.
Virtual Screening: Docking simulations can be used to screen virtual libraries of derivatives against a panel of biological targets to predict potential therapeutic applications.
Guiding Synthetic Efforts: Computational analysis can help prioritize synthetic targets with the highest probability of desired activity and properties.
Future Directions in Mechanistic Biological Target Elucidation and Molecular Design
The biological targets of many pyrrolopyridine derivatives are well-characterized, ranging from viral enzymes to protein kinases. nih.gov However, the potential biological activities of this compound remain unknown.
Future research in this area should focus on:
Broad Biological Screening: Once synthesized, the compound and its derivatives should be screened against a wide array of biological targets to identify potential therapeutic areas.
Mechanism of Action Studies: For any identified activities, detailed mechanistic studies will be crucial to understand how these molecules exert their effects at a molecular level.
Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the core structure and subsequent biological evaluation will be necessary to build a comprehensive SAR, guiding the design of more potent and selective analogs.
Potential for Novel Academic Applications Beyond Current Scope
Beyond the realm of medicinal chemistry, the unique electronic and structural features of a halogenated pyrrolopyridine like this compound could lend itself to other academic applications.
Potential unexplored areas include:
Materials Science: The planar, electron-rich nature of the pyrrolopyridine system could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Catalysis: The nitrogen atoms in the bicyclic system could act as ligands for metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.
Chemical Biology: As a fluorescent probe, if the molecule possesses suitable photophysical properties, it could be used to study biological processes within living cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, and how can low yields be addressed?
- Methodology : The synthesis of halogenated pyrrolopyridines often involves fluorination and chlorination steps. For example, fluorination using Selectfluor® in acetonitrile/ethanol at 70°C achieved 29% yield for a related compound (3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine) . To improve yields:
- Optimize stoichiometry (e.g., 1.5 eq. Selectfluor®).
- Use column chromatography (e.g., DCM/EA 1:1) for purification.
- Consider alternative solvents or catalysts to suppress side reactions.
- Data : Typical yields range from 20–35% for halogenated heterocycles; scale-up may require iterative condition screening.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : Use a combination of:
- NMR : , , and NMR to identify substituent positions (e.g., fluorine’s deshielding effect at δ ≈ -172 ppm in -NMR) .
- HRMS : Validate molecular weight (e.g., calculated [M+H] 171.0120 vs. observed 171.0123) .
- X-ray crystallography : Resolve ambiguities in regiochemistry via single-crystal analysis, as demonstrated for 4-chloro-1H-pyrrolo[2,3-b]pyridine .
Q. What are the key physicochemical properties influencing reactivity and stability?
- Methodology :
- LogP : Estimate hydrophobicity using computational tools (e.g., DFT) to predict solubility.
- pKa : Determine via potentiometric titration; pyrrolopyridines often exhibit basicity due to the pyridine nitrogen.
- Thermal stability : Conduct TGA/DSC to assess decomposition temperatures, critical for reaction planning.
Advanced Research Questions
Q. How does the electronic structure of this compound influence its intermolecular interactions?
- Methodology : Perform experimental charge density analysis (e.g., high-resolution XRD at 100 K) coupled with DFT calculations (BLYP functional). Key findings include:
- Covalent N–C bonds with electron densities of 2.07–2.74 e Å and Laplacians of -11.37 to -19.20 e Å .
- Weak C–H⋯Cl and moderate N–H⋯N hydrogen bonds, critical for crystal packing and solubility .
Q. What strategies are effective in designing bioactive derivatives of this scaffold?
- Methodology :
- Functionalization : Introduce substituents at the 1-, 5-, or 7-positions via Suzuki coupling or nucleophilic aromatic substitution (e.g., bromo/iodo intermediates for cross-coupling) .
- Bioisosteres : Replace chlorine with trifluoromethyl or cyano groups to modulate potency, as seen in kinase inhibitor analogs .
- Proton pump inhibition : Patent data suggests phenyl or sulfonyl groups enhance activity in pyrrolo[2,3-c]pyridine derivatives .
Q. How can conflicting spectral or crystallographic data be resolved in structural studies?
- Methodology :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
- Re-refine XRD data using software like SHELX or Olex2 to adjust anisotropic displacement parameters .
- Compare experimental data with computational models (e.g., DFT-optimized geometries).
Q. What in vitro models are suitable for evaluating antitumor activity of pyrrolopyridine derivatives?
- Methodology :
- Cell lines : Use diffuse malignant peritoneal mesothelioma (DMPM) models, where pyrrolo[2,3-b]pyridines showed IC values <1 μM via caspase-3 activation .
- Mechanistic assays : Assess CDK1 inhibition and survivin phosphorylation (Thr34) via Western blotting .
- Synergy studies : Combine with paclitaxel to evaluate enhanced apoptosis (e.g., Chou-Talalay method) .
Q. How can computational methods predict synthetic feasibility and regioselectivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
